molecular formula C18H22N2O2 B1318039 N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide CAS No. 954273-01-9

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide

Cat. No. B1318039
M. Wt: 298.4 g/mol
InChI Key: JQRNBNSLDNLMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, also known as AMEPEP, is an organic compound with a wide range of applications in scientific research. AMEPEP is an amide-based compound with a large number of potential uses in the laboratory, including as a reagent for the synthesis of other compounds, as a biocatalyst, and as a drug target.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide involves the reaction of 5-Amino-2-methylbenzoic acid with 4-ethylphenol to form 5-Amino-2-methyl-N-(4-ethylphenoxy)benzamide, which is then reacted with propionyl chloride to form the final product.

Starting Materials
5-Amino-2-methylbenzoic acid, 4-ethylphenol, propionyl chloride, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 5-Amino-2-methylbenzoic acid (1.0 g) and 4-ethylphenol (1.2 g) in ethyl acetate (20 mL) and add a few drops of concentrated hydrochloric acid. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium hydroxide solution (10%) to the reaction mixture until the pH reaches 9-10. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate., Step 3: Evaporate the solvent under reduced pressure to obtain 5-Amino-2-methyl-N-(4-ethylphenoxy)benzamide as a yellow solid (1.5 g, 85%)., Step 4: Dissolve 5-Amino-2-methyl-N-(4-ethylphenoxy)benzamide (1.0 g) in dry dichloromethane (20 mL) and add propionyl chloride (1.2 mL). Stir the mixture at room temperature for 2 hours., Step 5: Add saturated sodium bicarbonate solution to the reaction mixture until the pH reaches 9-10. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate., Step 6: Evaporate the solvent under reduced pressure to obtain N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide as a white solid (1.2 g, 80%).

Mechanism Of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is not yet fully understood. However, it is believed that the compound acts as an agonist at certain receptors, such as the muscarinic acetylcholine receptors. It is also believed that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including an increase in heart rate, an increase in blood pressure, an increase in respiration, an increase in alertness, and an increase in muscle contraction.

Advantages And Limitations For Lab Experiments

The advantages of using N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide in laboratory experiments include its accessibility, its low cost, and its low toxicity. The compound is readily available and can be easily synthesized in the laboratory. Additionally, the compound is relatively inexpensive and has low toxicity.
The limitations of using N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide in laboratory experiments include its limited solubility in water and its instability in the presence of light and heat. The compound is not very soluble in water and can be easily degraded in the presence of light and heat.

Future Directions

The potential future directions for the use of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide in scientific research include its use as a drug target, its use as a biocatalyst, its use in the synthesis of other compounds, its use as an imaging agent, its use as a biomarker, and its use as an immunomodulator. Additionally, further research into the mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide and its biochemical and physiological effects could lead to the development of new drugs or therapies.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has a wide range of potential applications in scientific research. It can be used as a reagent for the synthesis of other compounds, as a biocatalyst, and as a drug target.
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has been used in the laboratory as a reagent for the synthesis of other compounds. It can be used as a starting material for the synthesis of other amides, as well as for the synthesis of other organic compounds.
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has also been used as a biocatalyst in the laboratory. It has been used in the synthesis of peptides and proteins, as well as for the synthesis of other organic compounds.
Finally, N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has been used as a drug target in the laboratory. It has been used as a model for the study of drug-receptor interactions, as well as for the study of drug metabolism and pharmacokinetics.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-14-6-9-16(10-7-14)22-13(3)18(21)20-17-11-15(19)8-5-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRNBNSLDNLMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.